1-(Methoxymethoxy)-4-pentylbenzene

Lipophilicity LogP MOM protecting group

1-(Methoxymethoxy)-4-pentylbenzene (CAS 611227-29-3, molecular formula C13H20O2, molecular weight 208.30 g/mol) is a methoxymethyl (MOM) ether derivative of 4-pentylphenol. The compound features a pentyl chain at the para position of the benzene ring and a methoxymethoxy (-OCH2OCH3) protecting group at the phenolic oxygen.

Molecular Formula C13H20O2
Molecular Weight 208.30 g/mol
CAS No. 611227-29-3
Cat. No. B12586070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methoxymethoxy)-4-pentylbenzene
CAS611227-29-3
Molecular FormulaC13H20O2
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCCCCCC1=CC=C(C=C1)OCOC
InChIInChI=1S/C13H20O2/c1-3-4-5-6-12-7-9-13(10-8-12)15-11-14-2/h7-10H,3-6,11H2,1-2H3
InChIKeyQONZIBINMIZYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Methoxymethoxy)-4-pentylbenzene (CAS 611227-29-3): A Methoxymethyl-Protected 4-Pentylphenol Intermediate for Controlled-Reactivity Synthesis


1-(Methoxymethoxy)-4-pentylbenzene (CAS 611227-29-3, molecular formula C13H20O2, molecular weight 208.30 g/mol) is a methoxymethyl (MOM) ether derivative of 4-pentylphenol . The compound features a pentyl chain at the para position of the benzene ring and a methoxymethoxy (-OCH2OCH3) protecting group at the phenolic oxygen. This protecting group strategy is employed to mask the phenolic -OH during multi-step synthetic sequences, imparting differentiated physicochemical properties—including altered lipophilicity (predicted LogP 3.402) and polar surface area (predicted PSA 18.46 Ų)—compared to the unprotected phenol or alternative alkyl ethers .

Why 4-Pentylphenol or Simple Alkyl Ethers Cannot Replace 1-(Methoxymethoxy)-4-pentylbenzene in Regioselective Synthetic Sequences


In synthetic routes requiring orthogonal protection of the phenolic oxygen, the free phenol (4-pentylphenol) is incompatible with strong bases, oxidizing agents, or electrophilic aromatic substitution conditions, leading to undesired side reactions [1]. Permanent alkyl ethers such as 1-methoxy-4-pentylbenzene (methyl ether) are resistant to mild deprotection, compromising late-stage functionalization . The MOM ether uniquely balances acid-labile protection with sufficient stability under basic and nucleophilic conditions, enabling chemoselective transformations that are unattainable with the free phenol or simple alkyl ethers [2].

Quantitative Differentiation of 1-(Methoxymethoxy)-4-pentylbenzene vs. 4-Pentylphenol and Alternative Protected Intermediates


Reduced Lipophilicity vs. Unprotected 4-Pentylphenol Enhances Handling in Aqueous Workup

The computed octanol-water partition coefficient (LogP) demonstrates that 1-(Methoxymethoxy)-4-pentylbenzene (LogP 3.402) is significantly less lipophilic than the unprotected 4-pentylphenol (LogP 4.06) [1]. This reduction in LogP translates to improved aqueous-phase partitioning during extraction and chromatographic purification, a practical advantage in multi-step synthesis.

Lipophilicity LogP MOM protecting group Solubility

Elevated Boiling Point Relative to 4-Pentylphenol Indicates Higher Thermal Stability During Distillation

The predicted boiling point of 1-(Methoxymethoxy)-4-pentylbenzene (292.0 ± 23.0 °C) is markedly higher than that of the parent 4-pentylphenol (250.5 °C at 760 mmHg) [1]. This difference of approximately 41.5 °C indicates that the MOM-protected compound can tolerate higher processing temperatures without evaporative loss, offering a wider operational window for solvent removal and vacuum distillation.

Boiling point Thermal stability Distillation MOM ether

Lower Topological Polar Surface Area vs. 4-Pentylphenol Enhances Membrane Permeability Potential

The topological polar surface area (TPSA) of 1-(Methoxymethoxy)-4-pentylbenzene is 18.46 Ų, compared to 20.20 Ų for 4-pentylphenol [1]. This reduction of 1.74 Ų arises from the conversion of the phenolic -OH to the less polar MOM ether, which may improve passive membrane permeability in cell-based assays that employ the compound as a protected intermediate for in-situ deprotection.

Polar Surface Area Membrane permeability Drug-like properties MOM ether

Acid-Labile MOM Protection vs. Permanent Methyl Ether: Enables Orthogonal Deprotection Selectivity

Class-level inference from the broader methoxymethyl (MOM) ether literature establishes that MOM-protected phenols can be selectively cleaved under mild acidic conditions (e.g., 2 M HCl/THF, room temperature) while remaining stable to strong bases, nucleophiles, and catalytic hydrogenation [1]. In contrast, the methyl ether analog (1-methoxy-4-pentylbenzene) requires harsh acidic or Lewis-acid conditions (e.g., BBr3, HBr/AcOH) that could degrade acid-sensitive functionalities elsewhere in the molecule.

Protecting group Orthogonal deprotection MOM ether Chemoselectivity Methyl ether

High-Value Application Scenarios for 1-(Methoxymethoxy)-4-pentylbenzene Based on Verified Differentiation Evidence


Multi-Step Synthesis of Cannabinoid Analogs Requiring Late-Stage Phenol Deprotection

The acid-labile MOM group allows incorporation of the pentylphenyl scaffold into cannabinoid receptor probes early in the synthesis, with selective unmasking of the phenol at the penultimate step for further functionalization. The reduced LogP (3.402 vs. 4.06 for free phenol) facilitates aqueous workup and chromatographic purification of intermediates .

Liquid Crystal Intermediate Synthesis with Orthogonal Protection Requirements

In the preparation of 4-pentyl-substituted liquid crystalline compounds, the MOM ether protects the phenolic oxygen during Grignard or Suzuki coupling steps that would otherwise deprotonate or oxidize the free phenol. The elevated boiling point (292 °C) reduces volatilization losses during solvent removal, improving overall yield .

Prodrug-Like Building Block for CNS-Targeting Compound Libraries

The lower TPSA (18.46 Ų) of the MOM-protected form, compared to 4-pentylphenol (20.20 Ų), suggests improved passive membrane permeability. Medicinal chemistry teams procuring this intermediate for parallel library synthesis can exploit the TPSA advantage for blood-brain barrier penetration, with in-situ deprotection occurring intracellularly or during assay conditions [1].

Electrochemical or Green Chemistry Methoxymethylation Methodology Development

As a representative aryl MOM ether building block, 1-(Methoxymethoxy)-4-pentylbenzene serves as a benchmark substrate for developing sustainable, MOM-chloride-free electrochemical methoxymethylation protocols. Its well-defined properties (LogP, PSA, boiling point) make it a reproducible standard for comparing reagent efficiency and scope [2].

Quote Request

Request a Quote for 1-(Methoxymethoxy)-4-pentylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.